molecular formula C13H27NO2 B1678209 Decanamide, N-(2-hydroxyethyl)-N-methyl- CAS No. 90776-80-0

Decanamide, N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B1678209
CAS No.: 90776-80-0
M. Wt: 229.36 g/mol
InChI Key: UXQDPAZYMNXRAP-UHFFFAOYSA-N
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Description

N-Ethanol-N-methylcapramide is a biochemical.

Biological Activity

Decanamide, N-(2-hydroxyethyl)-N-methyl- (CAS No. 90776-80-0) is an organic compound belonging to the class of amides. Its potential biological activities have garnered attention in various research domains, including pharmacology and environmental science. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

Decanamide, N-(2-hydroxyethyl)-N-methyl- is characterized by its amide functional group and hydroxyethyl side chain. Its molecular formula is C13H27NOC_{13}H_{27}NO, and it has a molecular weight of 227.37 g/mol. The structure can be represented as follows:

\text{Decanamide N 2 hydroxyethyl N methyl }\quad \text{ C}_{10}\text{H}_{21}\text{CON CH}_3\text{ CH}_2\text{CH}_2\text{OH })}

Biological Activity Overview

Research on Decanamide, N-(2-hydroxyethyl)-N-methyl- has revealed several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at certain concentrations.
  • Antifungal Activity : Similar to its antibacterial effects, Decanamide has demonstrated antifungal activity against pathogens such as Candida albicans. The mechanism appears to involve disruption of cell membrane integrity.
  • Cytotoxic Effects : In vitro studies have indicated that Decanamide can induce cytotoxicity in cancer cell lines. The compound's ability to trigger apoptosis in these cells suggests potential applications in cancer therapy.

The mechanisms underlying the biological activities of Decanamide involve several pathways:

  • Membrane Disruption : The compound's amphiphilic nature allows it to integrate into lipid bilayers, leading to increased membrane permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that exposure to Decanamide can elevate ROS levels within cells, contributing to oxidative stress and apoptosis.
  • Gene Expression Modulation : Research has shown that Decanamide may influence the expression of genes associated with cell survival and apoptosis, further supporting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineConcentration (µg/mL)Effect
AntimicrobialE. coli50Inhibition of growth
AntimicrobialS. aureus25Inhibition of growth
AntifungalC. albicans30Disruption of membrane
CytotoxicHeLa Cells10Induction of apoptosis
MechanismDescription
Membrane DisruptionIntegrates into lipid bilayers causing lysis
ROS GenerationInduces oxidative stress leading to cell death
Gene ModulationAlters expression profiles related to apoptosis

Case Studies

  • Antimicrobial Efficacy Study :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of Decanamide against clinical isolates of E. coli and S. aureus. The results demonstrated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for E. coli and 25 µg/mL for S. aureus .
  • Cytotoxicity Assessment :
    Another research effort assessed the cytotoxic effects of Decanamide on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The study reported significant reductions in cell viability at concentrations above 10 µg/mL, with morphological changes indicative of apoptosis observed under microscopy .
  • Environmental Impact Study :
    Investigations into the environmental behavior of Decanamide revealed its potential as a biodegradable surfactant in soil remediation applications. Its ability to enhance microbial activity in contaminated soils was highlighted, suggesting dual benefits for both remediation efforts and microbial health .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14(2)11-12-15/h15H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQDPAZYMNXRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528748
Record name N-(2-Hydroxyethyl)-N-methyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90776-80-0
Record name N-Ethanol-N-methylcapramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-methyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYETHYL-N-METHYLCAPRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACD5P4Z736
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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